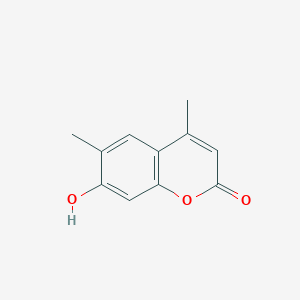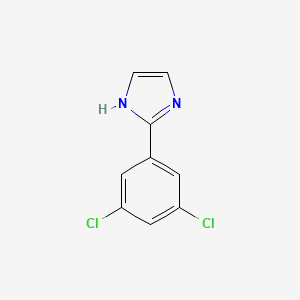
Cinanserin (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinanserin (hydrochloride) is a potent, selective, and highly affinity 5-HT2 receptor antagonist. It has been studied for its potential therapeutic effects, particularly in the context of severe acute respiratory syndrome coronavirus (SARS-CoV) due to its ability to inhibit the 3C-like proteinase (3CLpro) of the virus .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for cinanserin (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
Cinanserin (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs of cinanserin (hydrochloride).
科学的研究の応用
Cinanserin (hydrochloride) has been extensively studied for its scientific research applications, including:
Chemistry: Used as a reference compound in studies involving 5-HT2 receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmitter activity.
作用機序
Cinanserin (hydrochloride) exerts its effects primarily through its antagonistic activity on the 5-HT2 receptors. It binds to these receptors with high affinity, blocking the action of serotonin and thereby modulating neurotransmitter activity. Additionally, it inhibits the 3CLpro enzyme of SARS-CoV, interfering with the viral replication process .
類似化合物との比較
Similar Compounds
Mianserin: A tetracyclic antidepressant with similar 5-HT2 receptor antagonistic properties.
Mirtazapine: Another tetracyclic antidepressant with overlapping pharmacological effects.
Uniqueness
Cinanserin (hydrochloride) is unique in its dual role as a 5-HT2 receptor antagonist and an inhibitor of the 3CLpro enzyme of SARS-CoV. This dual functionality makes it a promising candidate for further research and development in both neuropharmacology and antiviral therapy .
特性
分子式 |
C20H25ClN2OS |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H |
InChIキー |
LXGJPDKYMJJWRB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(3-hydroxypropyl)-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepine](/img/structure/B8758297.png)


![3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B8758317.png)
![2-(3-Iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B8758331.png)
![2-(Carboxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8758332.png)




